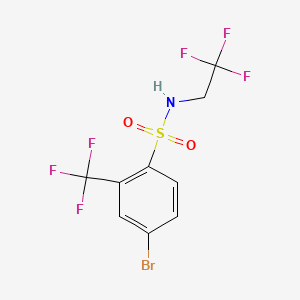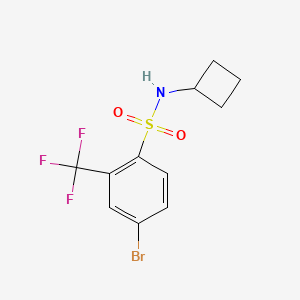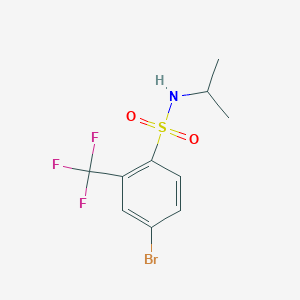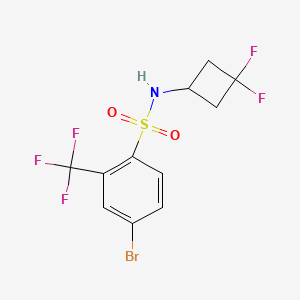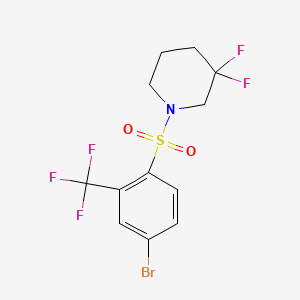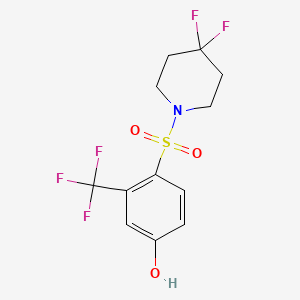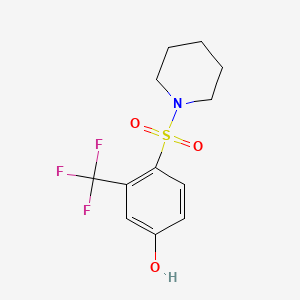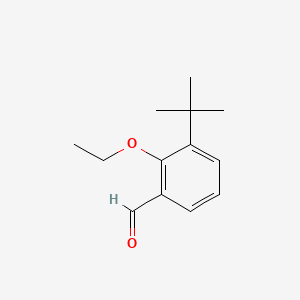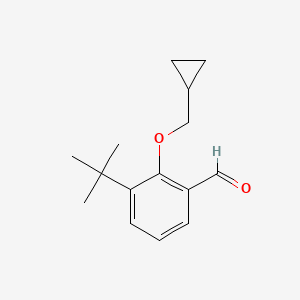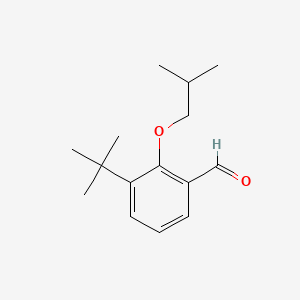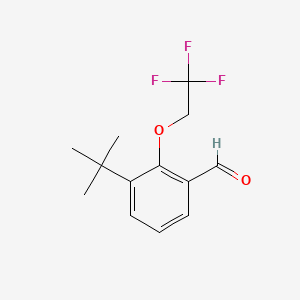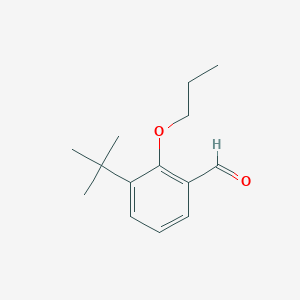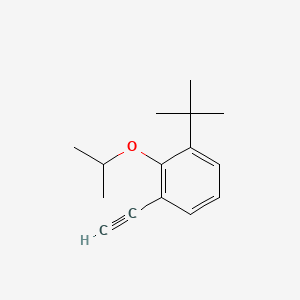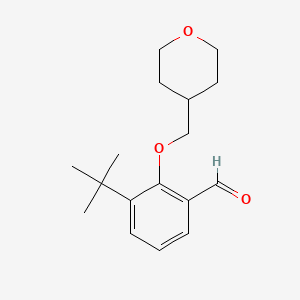
3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a tert-butyl group and a tetrahydro-2H-pyran-4-yl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydro-2H-pyran-4-yl Methoxy Group: This step involves the reaction of the benzaldehyde core with tetrahydro-2H-pyran-4-yl methanol in the presence of a strong acid catalyst like sulfuric acid to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, offering a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
Reduction: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine: This compound may be investigated for its potential biological activities. Its structural features could make it a candidate for drug development, particularly in the design of molecules that interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, if investigated, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
3-(tert-Butyl)-4-methoxybenzaldehyde: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
2-(tert-Butyl)-4-methoxybenzaldehyde: Similar structure but with different substitution pattern on the benzaldehyde core.
3-(tert-Butyl)-2-methoxybenzaldehyde: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
Uniqueness: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is unique due to the presence of both the tert-butyl group and the tetrahydro-2H-pyran-4-yl methoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-tert-butyl-2-(oxan-4-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-17(2,3)15-6-4-5-14(11-18)16(15)20-12-13-7-9-19-10-8-13/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCNUVXARSPPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2CCOCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
